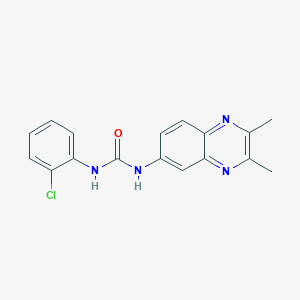

N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea, also known as CPD-1, is an organic compound that has been used in scientific research for a variety of applications. CPD-1 is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, CPD-1 can increase the levels of ACh in the brain, thus having a range of effects on the body.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure

N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea, a compound related to N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea, has been used as an efficient reagent for N-chlorination of various protected amino esters, amides, and peptides. This process occurs rapidly in mild conditions with quantitative yields, showcasing its utility in chemical synthesis (Sathe, Karade, & Kaushik, 2007).

The compound has been involved in the study of various molecular structures, such as 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones. These structures are characterized by different molecular conformations and intermolecular interactions, which are significant for understanding molecular behavior in different contexts (Cruz et al., 2006).

Spectroscopic Analysis

- Spectroscopic studies, including FT-IR and FT-Raman, have been conducted on compounds related to N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea. These studies help in understanding the vibrational properties and molecular structure of these compounds, which are crucial for applications in material science and pharmaceuticals (Fazal et al., 2015).

Novel Synthesis Techniques

- There has been research into new synthesis methods for compounds similar to N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea. These methods focus on improving yields and simplifying the synthesis process, which is valuable for industrial and pharmaceutical applications (Hui, 2007).

Biological Activity Studies

- Studies have been conducted on the synthesis and biological activity of N-phenyl-N'-(chlorophenyl) ureas, which are structurally related to the compound . These studies examine the compounds' effects on cellular growth and development, indicating potential applications in biological and pharmaceutical research (Hai-shuang, 2004).

Molecular Docking Studies

- Molecular docking studies have been performed to predict the interaction of similar compounds with biological targets. Such studies are crucial in drug discovery and understanding the interaction of chemicals with biological systems (Li et al., 2000).

Environmental Impact Studies

- Research on the environmental impact, including the photodegradation of similar urea compounds, has been conducted. These studies are essential for understanding the environmental fate and potential ecological effects of these chemicals (Guoguang, Xiangning, & Xiao-bai, 2001).

Spectroscopic and Thermochemical Studies

- Comprehensive spectroscopic and thermochemical studies provide insights into the properties of ureas containing chlorophenyl groups. These insights are beneficial for various applications in chemistry and materials science (Mido & Furusawa, 1982).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-(2,3-dimethylquinoxalin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-10-11(2)20-16-9-12(7-8-15(16)19-10)21-17(23)22-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGAFNWDTHQSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2448458.png)

![[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2448461.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2448462.png)

![5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448464.png)

![2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide](/img/structure/B2448471.png)

![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one](/img/structure/B2448473.png)

![2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2448474.png)

![5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine](/img/structure/B2448481.png)